molecular formula C4H10O B1210342 (S)-(+)-2-butanol CAS No. 4221-99-2

(S)-(+)-2-butanol

Cat. No.: B1210342
CAS No.: 4221-99-2
M. Wt: 74.12 g/mol
InChI Key: BTANRVKWQNVYAZ-BYPYZUCNSA-N
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Description

(S)-(+)-2-Butanol, also known as (S)-(+)-sec-Butyl alcohol, is an organic compound with the molecular formula C4H10O. It is a chiral secondary alcohol, meaning it has a carbon atom bonded to a hydroxyl group (-OH) and two other carbon atoms, with one of these carbons being part of a chiral center. The (S)-(+)-enantiomer is the specific optical isomer that rotates plane-polarized light in a positive direction. This compound is commonly used in various chemical processes and has significant industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(+)-2-Butanol can be synthesized through several methods, including:

    Reduction of 2-Butanone: One common method involves the reduction of 2-butanone (methyl ethyl ketone) using a chiral catalyst or reducing agent such as sodium borohydride (NaBH4) in the presence of a chiral ligand. This method ensures the production of the (S)-(+)-enantiomer.

    Fermentation: Another method involves the fermentation of carbohydrates using specific strains of microorganisms that produce this compound as a metabolic byproduct.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-butanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-2-Butanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-butanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to butane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents, such as thionyl chloride (SOCl2), to form 2-chlorobutane.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed:

    Oxidation: 2-Butanone.

    Reduction: Butane.

    Substitution: 2-Chlorobutane.

Scientific Research Applications

(S)-(+)-2-Butanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.

    Biology: It serves as a solvent and reagent in biochemical assays and studies involving enzyme-catalyzed reactions.

    Medicine: It is used in the development of chiral drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: It is employed in the production of flavors, fragrances, and other specialty chemicals.

Mechanism of Action

(S)-(+)-2-Butanol can be compared with other similar compounds, such as:

    ®-(-)-2-Butanol: The enantiomer of this compound, which rotates plane-polarized light in the opposite direction.

    1-Butanol: A primary alcohol with a different structure and reactivity.

    2-Propanol (Isopropanol): A secondary alcohol with a similar structure but different physical and chemical properties.

Uniqueness: The uniqueness of this compound lies in its chiral nature and its ability to participate in enantioselective reactions. This makes it valuable in the synthesis of chiral compounds and in studies involving stereochemistry.

Comparison with Similar Compounds

  • ®-(-)-2-Butanol
  • 1-Butanol
  • 2-Propanol (Isopropanol)

Properties

IUPAC Name

(2S)-butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTANRVKWQNVYAZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

74.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4221-99-2
Record name (+)-2-Butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4221-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanol, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-butan-2-ol
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Record name 2-BUTANOL, (+)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula of (S)-(+)-2-butanol?

A1: The molecular formula of this compound is C4H10O.

Q2: What is its molecular weight?

A2: Its molecular weight is 74.12 g/mol.

Q3: What spectroscopic techniques are helpful in identifying and characterizing this compound?

A3: Several spectroscopic methods prove valuable in characterizing this compound:

  • NMR Spectroscopy: Provides detailed structural information, including the differentiation of enantiomers using chiral derivatizing agents or chiral solvating agents. [, , ]
  • Infrared Spectroscopy: Can be used to identify functional groups, particularly the O-H stretch, which can provide insights into hydrogen bonding interactions. [, , ]
  • Vibrational Circular Dichroism (VCD): A powerful tool for studying chiral molecules like this compound. VCD spectra provide information on the absolute configuration and conformation of the molecule. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying this compound in complex mixtures, especially when coupled with chiral separation techniques. [, , ]

Q4: What makes this compound significant in the context of chirality?

A4: this compound is a chiral molecule, meaning it exists as two non-superimposable mirror image forms (enantiomers). This chirality makes it a valuable tool in various applications, particularly in:

  • Chiral Recognition: Studies show that this compound exhibits differential interactions with other chiral molecules. This selectivity is crucial in areas like enantiomeric discrimination and understanding biological systems. [, , , , ]
  • Asymmetric Synthesis: It can act as a chiral building block in synthesizing other chiral compounds or be used in chiral separation techniques. [, , ]

Q5: How does this compound interact with chiral surfaces?

A5: Research demonstrates that this compound exhibits enantioselective adsorption on chiral metal surfaces. This selectivity arises from differences in adsorption energies between the enantiomers, suggesting potential applications in heterogeneous catalysis. [, ]

Q6: Can you explain the concept of chiral-selective chemistry induced by this compound?

A6: Research has shown that this compound, when adsorbed on a magnetized Permalloy substrate, exhibits a difference in the rate of C-O bond cleavage depending on the spin polarization of the substrate secondary electrons. This finding suggests the possibility of using spin-polarized electrons to induce chiral-selective chemical reactions. []

Q7: How is this compound used in catalysis?

A7: this compound is mainly used in asymmetric catalysis, a field focused on synthesizing chiral compounds. Its applications include:

  • Chiral Modifier: this compound can modify metal catalysts, leading to the preferential formation of one enantiomer over the other. [, ]
  • Solvent: Its chiral environment can influence reaction pathways, favoring specific enantiomers. []

Q8: Are there specific examples of reactions where this compound plays a crucial role in enantioselectivity?

A8: Yes, research highlights examples of reactions where this compound impacts enantioselectivity:

  • Asymmetric Hydrogenation: It acts as a chiral modifier in hydrogenation reactions, leading to the production of chiral alcohols with high enantiomeric excess. This effect is observed in the synthesis of (S)-2-butanol from 2-butanone and (S)-(-)-methylsuccinic acid from itaconic acid using a silica-supported methylcellulose-oxalic acid-Pt complex. [] Similar behavior is observed in the asymmetric hydrogenation of ketones to chiral alcohols using a zeolite-supported gelatin-Fe complex. []

Q9: What are the challenges associated with using this compound in catalytic applications?

A9: While this compound shows promise in asymmetric catalysis, challenges include:

  • Catalyst Poisoning: this compound might poison some catalysts, reducing their activity. []

Q10: What role does computational chemistry play in understanding this compound's behavior?

A10: Computational methods are valuable tools for studying this compound. Key applications include:

  • Molecular Modeling: DFT calculations are often employed to predict the structures and energies of this compound and its complexes with other molecules. These calculations provide insights into chiral recognition mechanisms and help interpret experimental data. [, , ]
  • Simulation of Reaction Mechanisms: Computational methods, such as molecular dynamics simulations, can be used to model the interaction of this compound with enzymes or metal surfaces, providing a deeper understanding of the factors controlling reaction selectivity. [, ]

Q11: What about its environmental impact and degradation?

A11: The provided research primarily focuses on the chemical and physical properties of this compound. Further research is required to assess its environmental impact and degradation pathways fully.

Q12: Does this compound find applications beyond those mentioned above?

A12: Yes, research points to other intriguing applications:

  • Supramolecular Chemistry: this compound plays a role in the formation of supramolecular organogels through interactions with α-cyclodextrin. This self-assembly process depends on the chirality of the solvent, demonstrating the importance of this compound in controlling the properties of these materials. []
  • Gas Sensing: It is used in luminescent Langmuir-Blodgett films containing iridium(III) complexes for sensing gases like water and 2-butanol. []
  • Pheromone Research: Studies have identified this compound as a component of the sex attractant pheromone in certain beetle species. Interestingly, the enantiomeric composition of the released 2-butanol can vary with the age of the female beetle, suggesting a potential role in signaling and mate selection. [, , ]

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